molecular formula C6H2ClF3N4 B2704869 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 926230-79-7

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2704869
CAS No.: 926230-79-7
M. Wt: 222.56
InChI Key: XIJVOFVFGZWNSZ-UHFFFAOYSA-N
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Description

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the reaction of a chlorinated pyrimidine derivative with a trifluoromethyl-substituted triazole under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 7-substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Biological Activity

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics contribute to its biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C7_7H4_4ClF3_3N4_4
  • Molecular Weight : 236.58 g/mol
  • CAS Number : 885461-50-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound has demonstrated efficacy in inhibiting key enzymes and pathways associated with cancer cell growth.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to induce apoptosis in various cancer cell lines by downregulating critical signaling pathways. In xenograft mouse models, it significantly reduced tumor growth without causing hepatotoxicity, indicating a favorable safety profile.

Case Study: In Vivo Efficacy

In a study involving xenograft models of pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in:

  • Tumor Volume Reduction : Average decrease of 50% compared to control groups.
  • Histopathological Analysis : No significant liver damage observed at therapeutic doses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Plasmodium falciparum0.25 µM
Escherichia coli1.0 µM
Staphylococcus aureus0.5 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the triazole and pyrimidine rings. Research indicates that:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Chloro Substituent : Contributes to increased binding affinity to target enzymes.

Pharmacokinetics

Studies on pharmacokinetics reveal that the compound exhibits good systemic circulation and metabolic stability across species. It does not significantly inhibit major cytochrome P450 enzymes, which is advantageous for minimizing drug-drug interactions.

Properties

IUPAC Name

7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)13-5-11-2-12-14(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVOFVFGZWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926230-79-7
Record name 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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